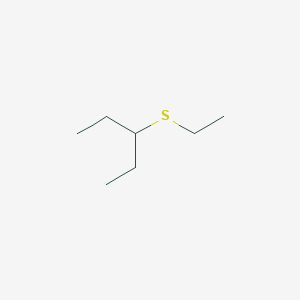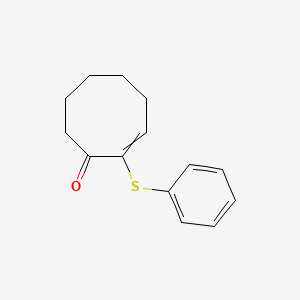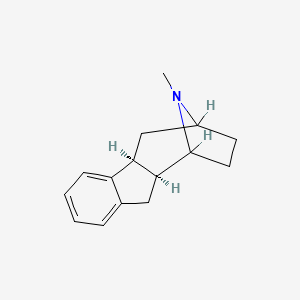
Benz(a)azulen-6,9-imine, 4b,5,6,7,8,9,9a-octahydro-11-methyl-, (4bR-(4b-alpha,6-beta,9-beta,9a-alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)azulen-6,9-imine, 4b,5,6,7,8,9,9a-octahydro-11-methyl-, (4bR-(4b-alpha,6-beta,9-beta,9a-alpha))- is a complex organic compound with a unique structure that includes multiple fused rings and a methyl group This compound is part of the azulene family, known for their distinctive blue color and aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)azulen-6,9-imine involves multiple steps, starting from simpler organic molecules. One common route includes the cyclization of a precursor molecule under acidic or basic conditions, followed by the introduction of the imine group through a condensation reaction with an amine. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Benz(a)azulen-6,9-imine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
**Common
Propriétés
Numéro CAS |
57458-46-5 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
(2S,10S)-15-methyl-15-azatetracyclo[10.2.1.02,10.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H19N/c1-16-11-6-7-15(16)14-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,11,13-15H,6-9H2,1H3/t11?,13-,14+,15?/m1/s1 |
Clé InChI |
DQOCUOSYTMEEEY-YTELLUSKSA-N |
SMILES isomérique |
CN1C2CCC1[C@H]3CC4=CC=CC=C4[C@H]3C2 |
SMILES canonique |
CN1C2CCC1C3CC4=CC=CC=C4C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


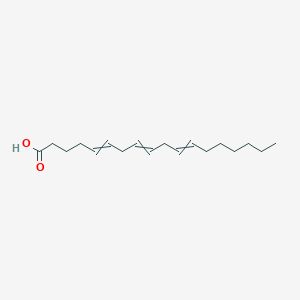
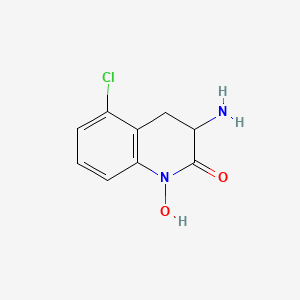
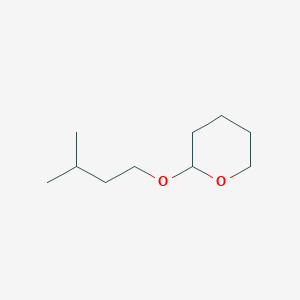
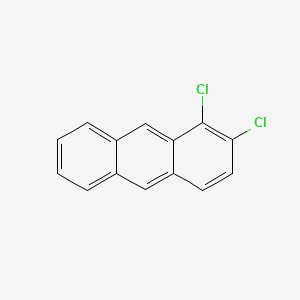
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
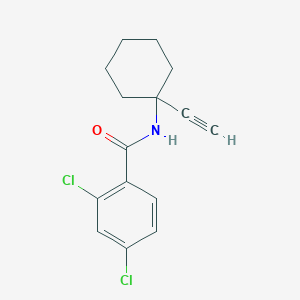
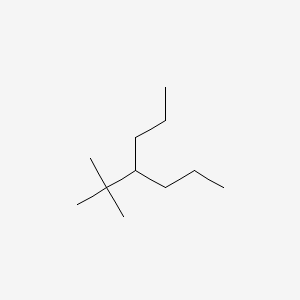
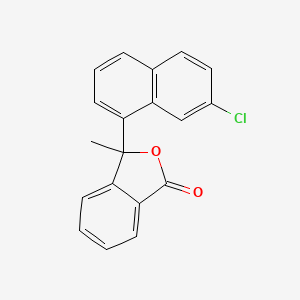
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
